
1-(Isopropyl)-N,N,2-trimethylcyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Isopropyl)-N,N,2-trimethylcyclohexanecarboxamide is an organic compound with a complex structure that includes a cyclohexane ring substituted with isopropyl, N,N-dimethyl, and carboxamide groups
Preparation Methods
The synthesis of 1-(Isopropyl)-N,N,2-trimethylcyclohexanecarboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through a Diels-Alder reaction, where a diene reacts with a dienophile under heat.
Substitution Reactions:
Carboxamide Formation: The carboxamide group is introduced by reacting the substituted cyclohexane with an appropriate amide reagent under acidic or basic conditions.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of catalysts and continuous flow reactors to enhance yield and efficiency .
Chemical Reactions Analysis
1-(Isopropyl)-N,N,2-trimethylcyclohexanecarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using lithium aluminum hydride or sodium borohydride can convert the carboxamide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the isopropyl or N,N-dimethyl groups, using reagents like sodium hydride or alkyl halides.
Common reagents and conditions for these reactions include organic solvents like dichloromethane, temperatures ranging from -78°C to 150°C, and catalysts such as palladium or platinum .
Scientific Research Applications
1-(Isopropyl)-N,N,2-trimethylcyclohexanecarboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the production of specialty chemicals, polymers, and as an intermediate in the synthesis of other complex molecules
Mechanism of Action
The mechanism of action of 1-(Isopropyl)-N,N,2-trimethylcyclohexanecarboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-(Isopropyl)-N,N,2-trimethylcyclohexanecarboxamide can be compared with similar compounds such as:
Cyclohexanecarboxamide: Lacks the isopropyl and N,N-dimethyl groups, resulting in different chemical properties and reactivity.
N,N-Dimethylcyclohexanecarboxamide: Similar structure but without the isopropyl group, leading to variations in biological activity and applications.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties .
Properties
CAS No. |
51251-62-8 |
|---|---|
Molecular Formula |
C13H25NO |
Molecular Weight |
211.34 g/mol |
IUPAC Name |
N,N,2-trimethyl-1-propan-2-ylcyclohexane-1-carboxamide |
InChI |
InChI=1S/C13H25NO/c1-10(2)13(12(15)14(4)5)9-7-6-8-11(13)3/h10-11H,6-9H2,1-5H3 |
InChI Key |
ZNXSLRIBKWBICP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCC1(C(C)C)C(=O)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



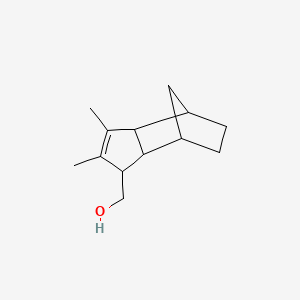
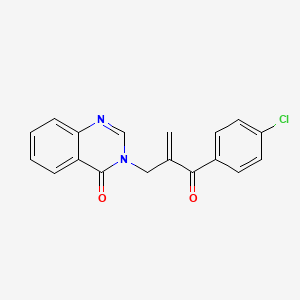

![N-[3-(Diethylamino)propyl]-4-ethoxybenzamide monohydrochloride](/img/structure/B12667169.png)

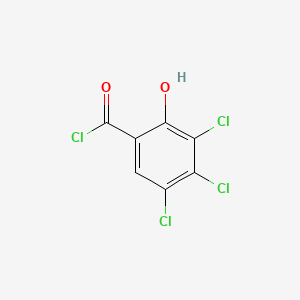

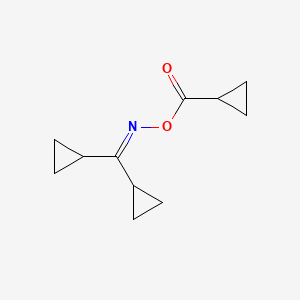
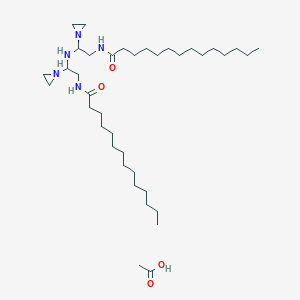
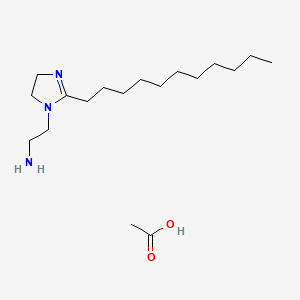
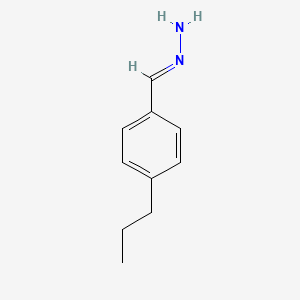
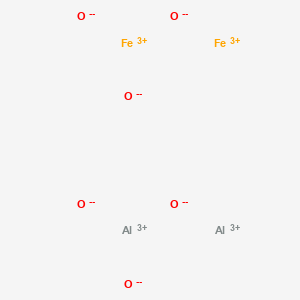
![1-O-[(3R)-3-ethylheptyl] 6-O-(3-propylhexyl) hexanedioate](/img/structure/B12667225.png)
